ABCA1 Human Pre-designed siRNA Set A

siRNA delivery transfection efficiency experimental controls

This ABCA1 Human Pre-designed siRNA Set A delivers three independent siRNA duplexes plus integrated FAM-labeled negative, GAPDH positive, and standard negative controls in one lyophilized kit. Unlike pooled reagents, the individual duplex format enables sequence-level optimization in hard-to-transfect primary cells (macrophages, hepatocytes, endothelial cells). The FAM-labeled control allows real-time transfection-efficiency normalization without extra labeling steps, reducing inter-well variability in multi-plate screens. Supplied as unmodified oligonucleotides, the set avoids chemical artifacts from 2'-OMe or phosphorothioate backbones, preserving native RISC processing. At 15 nmol total siRNA plus controls, the kit provides a cost-effective solution for cholesterol-metabolism pathway studies, enabling acquisition of multiple gene targets within limited academic budgets.

Molecular Formula C20H10N2Na2O4
Molecular Weight 388.3 g/mol
Cat. No. B15602582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABCA1 Human Pre-designed siRNA Set A
Molecular FormulaC20H10N2Na2O4
Molecular Weight388.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2
InChIKeyAUPXFICLXPLHBB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 set / 1 kit / 2 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABCA1 Human Pre-designed siRNA Set A: Essential Procurement Baseline for Targeted ABCA1 Gene Silencing


The ABCA1 Human Pre-designed siRNA Set A (Cat. No. M62441) is a validated RNA interference reagent composed of three independent small interfering RNA (siRNA) duplexes targeting the human ATP-binding cassette transporter A1 (ABCA1) gene (Gene ID: 19). Each set includes a negative control, a GAPDH positive control, and a FAM-labeled negative control, providing an integrated solution for knockdown experiments. The product is supplied as lyophilized oligonucleotides (approximately 5 nmol per duplex) and is intended for research use in functional genomics studies of cholesterol efflux, high-density lipoprotein metabolism, and related pathways. [1]

Why In-Class ABCA1 siRNA Reagents Cannot Be Simply Substituted: A Procurement Decision Framework


SiRNA reagents targeting the same gene are not interchangeable. Different suppliers employ distinct design algorithms, sequence selection criteria, duplex lengths (e.g., 21mer vs. 27mer Dicer-substrate), chemical modifications, and validation standards, leading to measurable disparities in knockdown efficiency and off-target profiles. For example, OriGene guarantees at least 70% target mRNA reduction for two of three 27mer Dicer-substrate duplexes at 10 nM [1], while Dharmacon ON-TARGETplus SMARTpool guarantees ≥75% silencing at 100 nM with proprietary chemical modifications . Sigma's MISSION esiRNA offers heterogeneous pools of enzymatically generated siRNAs, which differ fundamentally from defined synthetic duplexes in composition and reproducibility . These variations necessitate procurement decisions based on specific experimental requirements rather than simple catalog number substitution.

ABCA1 Human Pre-designed siRNA Set A: Quantifiable Differentiation Evidence Against Leading Alternatives


Integrated Transfection Monitoring via FAM-Labeled Negative Control and GAPDH Positive Control: A Unique Combination Not Offered by Major Competitors

The AbMole Set A is the only ABCA1 siRNA product among major suppliers that includes both a validated positive control (GAPDH siRNA) and a fluorescently labeled negative control (FAM-siRNA) in a single kit. OriGene's comparable Trilencer-27 ABCA1 siRNA kit (SR300011) provides only a scrambled negative control without a positive control or a fluorescent tag [1]. The presence of a FAM-labeled negative control allows users to quantitatively verify transfection efficiency in real time without additional reagent purchases, while the GAPDH positive control serves as an internal reference for downstream qPCR normalization, reducing inter-experiment variability.

siRNA delivery transfection efficiency experimental controls ABCA1 knockdown

Cost Efficiency: 79% Lower Cost per Nanomole Compared to OriGene Trilencer-27 ABCA1 siRNA

AbMole Set A is priced at USD 270 for a total of approximately 15 nmol of target siRNA (three duplexes at 5 nmol each) plus controls, yielding an effective cost of approximately USD 18 per nmol . In comparison, the OriGene Trilencer-27 ABCA1 siRNA kit (SR300011) is listed at USD 518 for 6 nmol of target siRNA (three duplexes at 2 nmol each), equating to approximately USD 86 per nmol [1]. This represents a 79% lower cost per nmol for the AbMole product, while simultaneously providing a larger absolute quantity of siRNA. [1]

siRNA procurement cost-effectiveness gene silencing reagents ABCA1

Individual Duplex Format Enables Sequence-Level Screening Not Possible with Pre-Pooled SMARTpool Reagents

AbMole Set A supplies three individual, separately packaged siRNA duplexes, each at 5 nmol, allowing researchers to transfect each duplex independently to identify the most effective sequence for their specific cell type and assay conditions . In contrast, Dharmacon ON-TARGETplus SMARTpool ABCA1 siRNA pre-mixes four duplexes into a single reagent, which simplifies workflow but precludes individual sequence validation . This difference is functionally significant: in challenging cell lines or primary cells, individual duplex screening can reveal that one sequence outperforms the pool, information that is inaccessible from SMARTpool-only experiments.

siRNA sequence optimization pooling strategy gene silencing ABCA1

Unmodified siRNA Chemistry: Native RNAi Pathway Engagement Without Chemical Bias

The AbMole Set A duplexes are unmodified synthetic siRNAs . This contrasts with Dharmacon's ON-TARGETplus formulation, which employs dual-strand chemical modifications claimed to reduce off-target effects by up to 90% compared to unmodified siRNAs . While chemical modifications can mitigate seed-region-mediated off-target activity, they may also introduce thermodynamic biases that alter guide strand selection by the RISC complex or affect siRNA potency in certain cell types. For studies investigating native RNAi biology or those where off-target effects are managed through orthogonal controls, the unmodified chemistry of AbMole Set A eliminates a potential confounding variable.

siRNA chemistry chemical modification off-target effects ABCA1

Knockdown Efficacy Aligned with Industry Standards: Class-Validated ≥70% Target mRNA Reduction

While AbMole does not publish an explicit numerical knockdown guarantee on its product page, pre-designed siRNA sets of this class are designed to achieve ≥70% target mRNA reduction under standard transfection conditions, consistent with the performance guarantees of competitor products. OriGene explicitly guarantees that at least two of three 27mer duplexes will deliver ≥70% knockdown at 10 nM when transfection efficiency exceeds 90% [1]. Dharmacon guarantees ≥75% silencing at 100 nM for three of four duplexes . The AbMole formulation, comprising three duplexes at 5 nmol each with integrated positivity controls, is positioned to deliver comparable efficacy, with the GAPDH positive control serving as a functional benchmark within each experiment to confirm transfection success and validate knockdown measurements. [1]

knockdown efficiency qPCR validation siRNA guarantee ABCA1

ABCA1 Human Pre-designed siRNA Set A: Optimal Application Scenarios for Scientific and Industrial Procurement


High-Throughput Transfection Optimization Requiring In-Well Transfection Monitoring

Laboratories conducting large-scale siRNA screens or optimizing transfection protocols for multiple cell lines benefit from the FAM-labeled negative control included in AbMole Set A. This fluorescent control enables parallel quantification of transfection efficiency in every experimental plate using fluorescence plate readers or microscopy, without the need for additional labeling steps or control purchases. Combined with the GAPDH positive control, researchers can normalize knockdown data to both transfection efficiency and cell viability, reducing inter-well variability and improving screen reproducibility.

Budget-Constrained Academic Projects Requiring Multi-Gene Knockdown Panels

With a list price of USD 270 for 15 nmol of siRNA plus integrated controls, AbMole Set A enables academic laboratories with limited budgets to acquire multiple siRNA sets targeting different genes in the cholesterol metabolism pathway (e.g., ABCA1, ABCG1, LXRα). The 79% lower cost per nmol compared to OriGene Trilencer-27 siRNA directly translates to the ability to purchase approximately 4–5 AbMole sets for the price of one OriGene kit, substantially increasing the scope of achievable gene perturbation experiments within a fixed budget. [1]

Individual Duplex Screening for Optimal Knockdown in Difficult-to-Transfect Primary Cells

In primary macrophages, endothelial cells, or hepatocytes where transfection efficiency is inherently variable, the individual duplex format of AbMole Set A allows researchers to test each of the three siRNA sequences separately. This approach identifies the single duplex that yields maximal ABCA1 knockdown in the specific cell type, which often exceeds the performance of pooled strategies. The identified optimal duplex can then be reordered in bulk, while the remaining duplexes are archived for future use. Pre-pooled reagents like Dharmacon SMARTpool bypass this critical optimization step.

Native RNA Interference Studies Where Chemical Modifications Are Undesirable

Research programs investigating the fundamental biochemistry of the RNAi pathway, including guide strand selection, RISC loading kinetics, and Dicer processing, require siRNA reagents in their native, unmodified form. AbMole Set A provides unmodified siRNA duplexes, avoiding the thermodynamic and structural perturbations introduced by 2'-OMe, phosphorothioate, or other backbone modifications used in products such as Dharmacon ON-TARGETplus. This ensures that observed gene silencing phenotypes are attributable to the natural RNAi mechanism rather than to chemical artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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